![molecular formula C9H8ClNOS B1352180 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole CAS No. 202595-63-9](/img/structure/B1352180.png)
4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” is a chemical compound with the CAS Number: 1423031-02-0 . It has a molecular weight of 199.66 .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods such as the Gewald synthesis . In the Gewald synthesis, a condensation reaction occurs between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various spectroscopic techniques such as FTIR, MS, and NMR . The DFT calculations can be used to examine the structure and electronic properties of the compound in the gas phase .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” can be analyzed using various techniques. For example, its reactivity descriptors and molecular electrostatic potential can reveal its reactivity and reactive centers .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, like the compound , have been a subject of interest for many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could potentially be used in cancer research and treatment.
Anti-inflammatory Properties
Thiophene derivatives also exhibit anti-inflammatory properties . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the development of anti-inflammatory drugs.
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial properties . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of industrial chemistry.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” in the field of OLED technology.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could be used in the development of new OFETs.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, leading to a range of biological effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties.
Mode of Action
For instance, some thiophene derivatives are known to block voltage-gated sodium channels, leading to their use as anesthetics .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .
Safety and Hazards
Future Directions
The future directions for the study of “4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole” could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to improve the synthesis methods and to explore its interactions with various proteins .
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUQESCJPNWDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408092 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |
CAS RN |
202595-63-9 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.